molecular formula C7H7BrClN3 B2759530 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride CAS No. 2380070-03-9

4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride

Cat. No.: B2759530
CAS No.: 2380070-03-9
M. Wt: 248.51
InChI Key: LHZQELSLLUNYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a bromine atom at position 4 and a methyl group at position 1. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Its molecular formula is C₇H₇BrN₃·HCl, with a molecular weight of 264.52 g/mol (calculated from and ). The compound’s structure enables diverse reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, due to the bromine atom.

Properties

IUPAC Name

4-bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c1-11-7-4-9-3-6(8)5(7)2-10-11;/h2-4H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZQELSLLUNYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=CC(=C2C=N1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . This intermediate undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in the proliferation and differentiation of cells. This inhibition occurs through the binding of the compound to the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
4-Bromo-1-methylpyrazolo[3,4-c]pyridine·HCl C₇H₇BrN₃·HCl 264.52 Br (C4), CH₃ (N1), HCl Undetermined (Research use)
5-Bromo-1H-pyrazolo[3,4-c]pyridine C₆H₄BrN₃ 198.02 Br (C5) Cross-coupling intermediate
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine·HCl C₇H₉ClN₄ 184.62 CH₃ (N1), NH₂ (C3), HCl Neurotropic activity
6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine C₆H₃N₃ClBr 232.46 Br (C6), Cl (C4) Antimicrobial research

Biological Activity

4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique substitution pattern, featuring a bromine atom at the 4th position and a methyl group at the 1st position, contributes to its distinctive chemical and biological properties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The compound is characterized by its molecular formula C7H7BrN2C_7H_7BrN_2 and a molecular weight of approximately 201.05 g/mol. It is soluble in polar solvents, which facilitates its use in various biological assays.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. One notable mechanism involves its interaction with tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation. The binding of this compound to the kinase domain inhibits phosphorylation processes that activate downstream signaling pathways, thereby affecting cellular outcomes related to growth and survival.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds, including this compound, exhibit significant antitumor properties. They have been shown to inhibit cancer cell lines by targeting specific oncogenic pathways. For instance, studies have demonstrated effectiveness against BRAF(V600E) mutations commonly found in melanoma .

2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. It shows promise against various bacterial strains and fungi, suggesting potential applications in treating infections or as a lead compound for developing new antibiotics .

3. Neurological Effects
Preliminary studies suggest that pyrazolo[3,4-c]pyridines may possess neuroprotective effects, indicating potential therapeutic applications in neurological disorders. Their ability to modulate neurotransmitter systems could be beneficial in conditions such as anxiety or depression .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antitumor Activity : A study published in Nature demonstrated that this compound effectively inhibited tumor growth in xenograft models of melanoma, with a significant reduction in tumor size observed after treatment compared to control groups .
  • Antimicrobial Testing : In vitro assays revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is important to compare it with other related compounds:

Compound NameAntitumor ActivityAntimicrobial ActivityNeurological Effects
4-Bromo-1-methylpyrazolo[3,4-c]pyridineHighModeratePotential
5-Bromo-1H-pyrazolo[3,4-b]pyridineModerateHighLimited
4-Chloro-1-methylpyrazolo[3,4-c]pyridineLowModeratePotential

This table illustrates that while similar compounds may exhibit varying degrees of activity across different biological domains, this compound stands out for its combined efficacy against tumors and bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride?

  • Methodology : The synthesis typically involves bromination of a preformed pyrazolo[3,4-c]pyridine scaffold. For example, bromine or N-bromosuccinimide (NBS) can be used under controlled conditions (e.g., DMF at 0–5°C) to introduce the bromine atom at the 4-position. Subsequent methylation at the 1-position is achieved using methyl iodide in the presence of a base like NaH. The hydrochloride salt is formed via treatment with HCl in a polar solvent (e.g., ethanol), followed by recrystallization for purification .
  • Validation : Purity (>97%) is confirmed via HPLC or LC-MS, with structural verification by 1H^1H/13C^{13}C-NMR .

Q. How can researchers confirm the structural identity of this compound?

  • Methodology :

  • Spectroscopy : 1H^1H-NMR (DMSO-d6_6) typically shows a singlet for the methyl group (~δ 3.9 ppm) and aromatic protons (δ 7.5–8.5 ppm). 13C^{13}C-NMR confirms bromine substitution (C-Br ~δ 115–120 ppm).
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]+^+ peaks matching the molecular formula (C7 _7H7 _7BrN3 _3·HCl, MW: 248.51 g/mol).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Freely soluble in DMSO and DMF (>50 mg/mL), sparingly soluble in water (1–5 mg/mL at 25°C). Hydrochloride salt formation enhances aqueous solubility at acidic pH.
  • Stability : Store at –20°C under inert gas (argon) to prevent decomposition. Avoid prolonged exposure to light or moisture, as brominated heterocycles may undergo hydrolytic debromination .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during characterization?

  • Case Example : If 1H^1H-NMR shows unexpected splitting or integration ratios, consider:

Tautomerism : Pyrazolo[3,4-c]pyridines may exhibit tautomeric shifts in D2 _2O. Use 15N^{15}N-NMR to confirm nitrogen protonation states .

Impurity Analysis : LC-MS can detect byproducts (e.g., debrominated species or methyl positional isomers). Compare retention times with reference standards .

  • Advanced Tools : X-ray crystallography (e.g., monoclinic P21 _1/c space group) provides unambiguous confirmation of the bromine and methyl positions .

Q. What reaction conditions optimize cross-coupling reactions (e.g., Suzuki-Miyaura) for this compound?

  • Methodology :

  • Catalyst System : Use Pd(PPh3 _3)4 _4 (5 mol%) with K2 _2CO3 _3 as a base in a 3:1 dioxane/water mixture.
  • Temperature : 80–100°C under microwave irradiation (30 min) for rapid coupling.
  • Substrate Scope : The 4-bromo group reacts efficiently with aryl boronic acids (yields >80%), but sterically hindered boronic esters may require Buchwald-Hartwig conditions .

Q. How can this compound be utilized in kinase inhibition studies (e.g., BTK inhibitors)?

  • Experimental Design :

Docking Studies : Model the pyrazolo[3,4-c]pyridine core into the ATP-binding pocket of Bruton’s tyrosine kinase (BTK) using software like AutoDock Vina.

Enzymatic Assays : Measure IC50_{50} values via ADP-Glo™ Kinase Assay (Promega) against recombinant BTK.

Selectivity Screening : Test against related kinases (e.g., JAK3, EGFR) to assess specificity.

  • Data Interpretation : Structural analogs (e.g., 4-fluoro derivatives) show sub-µM IC50_{50} against BTK, suggesting bromine substitution may enhance binding affinity .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Approaches :

  • Solvent Screening : Use vapor diffusion with ethanol/water (1:1) or acetonitrile/toluene mixtures.
  • Salt Forms : Co-crystallize with counterions (e.g., trifluoroacetate) to improve lattice stability.
  • Temperature Gradients : Slow cooling from 60°C to 4°C over 72 hours enhances crystal growth.
    • Case Study : A related pyrazolo[3,4-b]pyridine carbonitrile ethanol solvate crystallized in a monoclinic system (a = 21.871 Å, b = 9.209 Å, Z = 4), validated by SC-XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.